Betamethasone Enol Aldehyde Z Isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

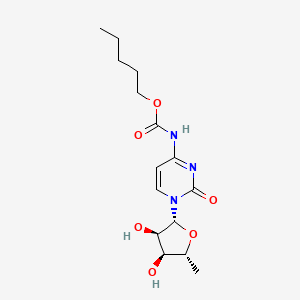

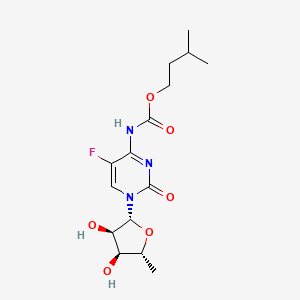

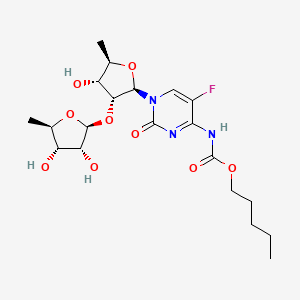

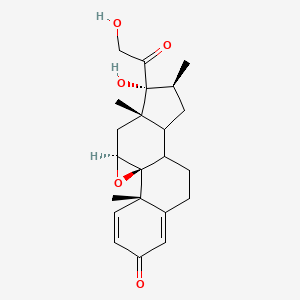

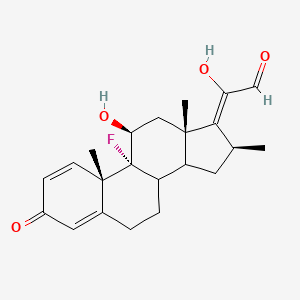

Betamethasone Enol Aldehyde Z Isomer, also known as Betamethasone- (Z)-enolaldehyde, is a key degradation and metabolic intermediate from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . It is derived from Betamethasone Dipropionate, which is a glucocorticoid . It is used as an anti-inflammatory and antibacterial ointment for dermatosis .

Synthesis Analysis

The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement .Molecular Structure Analysis

The chemical name for Betamethasone Enol Aldehyde Z Isomer is (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17 (20)-trien-21-al . The molecular formula is C22H27FO4 and the molecular weight is 374.45 g/mol .Chemical Reactions Analysis

Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination .Physical And Chemical Properties Analysis

The melting point of Betamethasone Enol Aldehyde Z Isomer is >176°C (dec.) and the boiling point is predicted to be 566.3±50.0 °C . The density is predicted to be 1.28±0.1 g/cm3 . It is slightly soluble in Chloroform (when heated and sonicated) and DMSO . It is stored under inert atmosphere at -20°C .科学的研究の応用

Comparative Studies

Betamethasone Enol Aldehyde Z Isomer has been used in comparative studies of enol aldehyde formation from several structurally similar corticosteroids under both acidic and alkaline conditions . These studies help understand the formation and behavior of enol aldehydes under different conditions.

Degradation and Metabolic Intermediates

Enol aldehydes, including Betamethasone Enol Aldehyde Z Isomer, are key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . This makes them crucial in studying the degradation pathways of these corticosteroids.

Mattox Rearrangement Studies

The formation of enol aldehydes from corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement . Betamethasone Enol Aldehyde Z Isomer plays a significant role in studying this rearrangement process.

Solvent Effect Studies

Research has been conducted to study the solvent effect under acidic conditions between an aprotic and a protic solvent . Betamethasone Enol Aldehyde Z Isomer has been used in these studies to understand how different solvents can affect its formation.

Steroid Side Chain Construction

Betamethasone Enol Aldehyde Z Isomer has been used in the stereoselective construction of 22-oxygenated steroid side chains . This helps in the development of new synthetic methods for steroids.

Forced Degradation Studies

Forced degradation studies have been conducted on Betamethasone Enol Aldehyde Z Isomer . These studies provide valuable information about the stability of the compound and its potential degradation products.

作用機序

Target of Action

Betamethasone Enol Aldehyde Z Isomer is a derivative of betamethasone, a type of corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation.

Mode of Action

The compound interacts with its targets through a process known as the Mattox rearrangement . This involves acid-catalyzed beta-elimination of water from the side chain of the corticosteroid . The formation of enol aldehydes, including the Z isomer of betamethasone enol aldehyde, is a key part of this process .

Biochemical Pathways

The formation of enol aldehydes from corticosteroids like betamethasone is a key degradation and metabolic intermediate . This process affects the biochemical pathways associated with the metabolism of corticosteroids. The exact downstream effects can vary depending on the specific corticosteroid and the conditions under which the reaction takes place .

Pharmacokinetics

It’s known that the formation of enol aldehydes is a key part of the metabolic process for corticosteroids . This suggests that the compound’s bioavailability may be influenced by factors such as the efficiency of this metabolic process and the stability of the resulting enol aldehydes.

Result of Action

The formation of Betamethasone Enol Aldehyde Z Isomer and other enol aldehydes is a key part of the degradation process for corticosteroids . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and the conditions under which they are formed .

Action Environment

The formation of Betamethasone Enol Aldehyde Z Isomer is influenced by environmental factors such as pH and solvent type . For example, the formation of enol aldehydes from corticosteroids can occur under both acidic and alkaline conditions . The ratios of the e- and z-isomers of the enol aldehyde formed can vary depending on these conditions . Additionally, the formation of enol aldehydes is greatly favored in an aprotic environment .

特性

IUPAC Name |

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-HPHSSAEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52647-06-0 |

Source

|

| Record name | Betamethazone enol aldehyde Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。